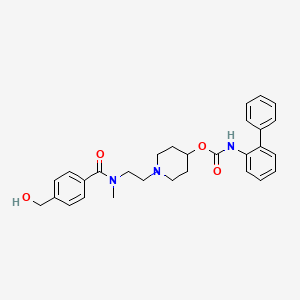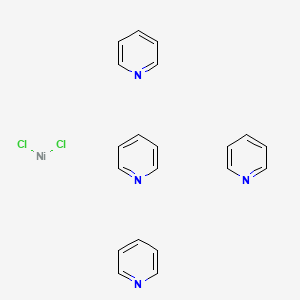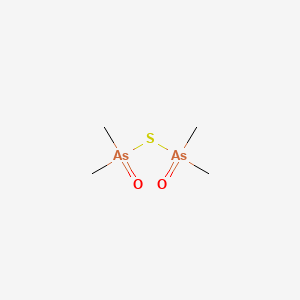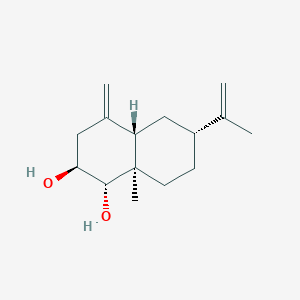![molecular formula C24H17NO4 B13435524 1-[(4-Benzoylphenyl)methyl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B13435524.png)
1-[(4-Benzoylphenyl)methyl]-4-oxoquinoline-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-Benzoylphenyl)methyl]-4-oxoquinoline-3-carboxylic acid is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has a unique structure that combines a benzoylphenyl group with a quinoline core, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Benzoylphenyl)methyl]-4-oxoquinoline-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Benzoylphenyl Intermediate: The synthesis begins with the preparation of the 4-benzoylphenyl intermediate. This can be achieved through Friedel-Crafts acylation of benzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Coupling with Quinoline Derivative: The benzoylphenyl intermediate is then coupled with a quinoline derivative. This step often involves a Suzuki-Miyaura coupling reaction, where the benzoylphenyl boronic acid reacts with a halogenated quinoline derivative in the presence of a palladium catalyst and a base.
Oxidation and Carboxylation: The final steps involve oxidation and carboxylation reactions to introduce the carboxylic acid group at the 3-position of the quinoline ring. This can be achieved using oxidizing agents such as potassium permanganate (KMnO4) under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(4-Benzoylphenyl)methyl]-4-oxoquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form quinoline-3-carboxylic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) to convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Major Products
Oxidation: Quinoline-3-carboxylic acid derivatives.
Reduction: 1-[(4-Benzoylphenyl)methyl]-4-hydroxyquinoline-3-carboxylic acid.
Substitution: Various substituted benzoylphenyl derivatives.
Applications De Recherche Scientifique
1-[(4-Benzoylphenyl)methyl]-4-oxoquinoline-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Studies: It is used in research to understand its interactions with biological targets such as enzymes and receptors.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.
Material Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of 1-[(4-Benzoylphenyl)methyl]-4-oxoquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline-3-carboxylic acid: A simpler derivative with similar core structure but lacking the benzoylphenyl group.
4-Benzoylquinoline: Contains the benzoyl group but lacks the carboxylic acid functionality.
1-Benzyl-4-oxoquinoline-3-carboxylic acid: Similar structure but with a benzyl group instead of a benzoylphenyl group.
Uniqueness
1-[(4-Benzoylphenyl)methyl]-4-oxoquinoline-3-carboxylic acid is unique due to the presence of both the benzoylphenyl group and the carboxylic acid functionality, which confer distinct chemical and biological properties. This combination allows for specific interactions with biological targets and provides versatility in chemical synthesis.
Propriétés
Formule moléculaire |
C24H17NO4 |
|---|---|
Poids moléculaire |
383.4 g/mol |
Nom IUPAC |
1-[(4-benzoylphenyl)methyl]-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C24H17NO4/c26-22(17-6-2-1-3-7-17)18-12-10-16(11-13-18)14-25-15-20(24(28)29)23(27)19-8-4-5-9-21(19)25/h1-13,15H,14H2,(H,28,29) |
Clé InChI |
RFONOEROIUQAJO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CN3C=C(C(=O)C4=CC=CC=C43)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Azaspiro[4.4]nonane-2-carboxamide](/img/structure/B13435470.png)




![[Cyano-(3-phenoxyphenyl)methyl] 3-phenoxybenzoate](/img/structure/B13435512.png)
![7-[[(16E)-14,19-dioxa-5,7,27-triazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(24),2(27),3,5,8(26),9,11,16,21(25),22-decaen-11-yl]oxy]-N-hydroxyheptanamide](/img/structure/B13435517.png)



